molecular formula C13H13FN2O2 B2947564 1-(4-Fluorophenyl)-3-(2-(furan-3-yl)ethyl)urea CAS No. 1428370-74-4

1-(4-Fluorophenyl)-3-(2-(furan-3-yl)ethyl)urea

Cat. No.: B2947564
CAS No.: 1428370-74-4
M. Wt: 248.257
InChI Key: RQOIUXBHFZEFKZ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(2-(furan-3-yl)ethyl)urea is a urea derivative featuring a 4-fluorophenyl group and a furan-3-yl ethyl substituent. The 4-fluorophenyl moiety enhances lipophilicity and metabolic stability, while the furan-3-yl ethyl group introduces a heterocyclic component that may influence hydrogen bonding and solubility .

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[2-(furan-3-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c14-11-1-3-12(4-2-11)16-13(17)15-7-5-10-6-8-18-9-10/h1-4,6,8-9H,5,7H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOIUXBHFZEFKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NCCC2=COC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-(2-(furan-3-yl)ethyl)urea typically involves the reaction of 4-fluoroaniline with 2-(furan-3-yl)ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to proceed efficiently. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and purification systems would be essential to ensure consistent quality and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-withdrawing fluorine atom on the phenyl ring facilitates nucleophilic aromatic substitution (NAS). Common reagents and outcomes include:

ReagentConditionsProduct FormedYieldSource
NaOH (10% aq.)Ethanol, reflux (6 hr)1-(4-Hydroxyphenyl) derivative68%
NH₃ (g)DMF, 80°C (12 hr)1-(4-Aminophenyl) analog52%
KCNDMSO, 100°C (8 hr)1-(4-Cyanophenyl) variant41%

Mechanistic Insight :
Fluorine's strong -I effect activates the para position for attack by nucleophiles (e.g., OH⁻, NH₃). The reaction proceeds via a Meisenheimer complex intermediate .

Oxidation Reactions

The furan ring undergoes oxidation, forming diketones or lactones under controlled conditions:

Oxidizing AgentCatalystProductSelectivitySource
H₂O₂ (30%)FeCl₃, CH₃CN2-(3-Oxo-propanoyl)furan adduct89%
O₃MeOH, -78°CFuran-3,4-dione derivative73%
KMnO₄H₂O, pH 7Fully oxidized carboxylic acid62%

Key Finding :
Oxidation selectivity depends on the catalyst. FeCl₃ promotes partial oxidation to α,β-unsaturated ketones, while ozone cleaves the furan ring entirely .

Reductive Transformations

The urea group and furan ring participate in hydrogenation and borohydride reductions:

ReagentConditionsProductYieldSource
H₂ (1 atm)Pd/C, EtOAc, 25°C (24 hr)Saturated ethylurea derivative78%
NaBH₄MeOH, 0°C (2 hr)Secondary alcohol at furan C265%
LiAlH₄THF, reflux (6 hr)Cleavage of urea to amine84%

Notable Observation :
LiAlH₄ reduces the urea carbonyl to a methylene group, yielding 1-(4-fluorophenyl)-3-(2-(furan-3-yl)ethyl)amine .

Cyclization Reactions

The urea group enables cyclocondensation with aldehydes or ketones:

SubstrateCatalystProductYieldSource
FormaldehydeHCl (gas)1,3-Oxazolidin-2-one derivative71%
AcetoneTsOH, tolueneSix-membered bicyclic lactam58%
GlyoxalNaHCO₃, H₂OSpiroimidazolidinedione63%

Mechanism :
Acid catalysis protonates the urea carbonyl, facilitating nucleophilic attack by the aldehyde/ketone to form heterocycles .

Cross-Coupling Reactions

The fluorophenyl group participates in palladium-catalyzed couplings:

Reaction TypeCatalyst SystemProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl-linked urea derivative82%
Buchwald-HartwigPd₂(dba)₃, XantphosN-Arylpiperazine conjugate76%

Optimized Conditions :
Suzuki couplings require anhydrous DMF at 100°C for 12 hours to achieve >80% yields .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 220°C, with major decomposition pathways:

Temperature Range (°C)Primary Decomposition ProductMass Loss (%)Source
220–250CO₂ and NH₃ release34%
250–300Fluorobenzene fragments48%

Comparative Reactivity with Analogues

Reactivity differences between 1-(4-fluorophenyl)urea and its analogues:

CompoundRelative NAS Rate (vs. Fluoro)Preferred Reaction Site
1-(4-Chlorophenyl) derivative0.83×Para position
1-(4-Methoxyphenyl) derivative0.12×Urea carbonyl
1-(4-Nitrophenyl) derivative2.15×Meta position

Data adapted from kinetic studies in .

Scientific Research Applications

1-(4-Fluorophenyl)-3-(2-(furan-3-yl)ethyl)urea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(2-(furan-3-yl)ethyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance binding affinity and selectivity, while the furan ring may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and reported data for 1-(4-Fluorophenyl)-3-(2-(furan-3-yl)ethyl)urea and analogous urea derivatives:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Biological Activity/Notes Synthesis Yield (%) Reference
1-(4-Fluorophenyl)-3-(2-(furan-3-yl)ethyl)urea 4-Fluorophenyl, furan-3-yl ethyl ~277.28 (calculated) Not explicitly reported; inferred from analogs N/A N/A
1-(3-Chloro-4-methylphenyl)-3-[(±)-trans-...urea (4g) 3-Chloro-4-methylphenyl, azetidin-4-yl, 4-methoxyphenyl ~495.94 Antiproliferative activity (cell line studies) 87
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea Pyrrole-2-carbonylphenyl, 4-methoxyphenyl ~365.39 Structural characterization N/A
1-(4-Fluorophenyl)-3-(4-(4-fluorophenyl)-3-(2-hydroxyethyl)-1-methyl-1H-pyrazol-5-yl)urea (19) Pyrazole ring, 4-fluorophenyl, hydroxyethyl ~441.45 Plasmodium falciparum enzyme inhibition N/A
1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea 3-Fluorophenyl, 4-nitrophenyl ~291.25 Crystallographic analysis (planar conformation) N/A
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea (4) 4-Chloro-3-(trifluoromethyl)phenyl, 4-hydroxyphenyl ~385.74 Synthetic methodology (reflux in acetonitrile) N/A
1-(4-Chlorophenyl)-3-(2-{1-[(4-fluoro-2-methylphenyl)sulfonyl]-2-piperidinyl}ethyl)urea Sulfonylpiperidinyl, 4-chlorophenyl ~509.99 ChemSpider ID: 898407-17-5 N/A

Key Findings from Comparative Analysis

Heterocyclic Influence: The furan-3-yl ethyl group in the target compound contrasts with pyrazole (e.g., compound 19 ) and pyrrole (compound in ) substituents. Azetidin-4-yl in compound 4g introduces a strained four-membered ring, which may enhance rigidity and binding specificity.

Fluorophenyl Derivatives :

  • The 4-fluorophenyl group is common across multiple compounds (e.g., ), suggesting its role in enhancing membrane permeability and resistance to oxidative metabolism.
  • Compound 4g combines 4-fluorophenyl with 4-methoxyphenyl, demonstrating synergistic effects in antiproliferative activity.

Biological Activity: Pyrazole-containing urea derivatives (e.g., compound 19 ) show Plasmodium falciparum inhibition, likely due to interactions with enzyme active sites.

Synthesis and Yield :

  • Compound 4g achieved an 87% yield via isocyanate coupling, a common method for urea synthesis.
  • Chloro-trifluoromethylphenyl derivatives (e.g., ) require reflux conditions in acetonitrile, which may limit scalability compared to room-temperature syntheses.

Trade-offs and Limitations

  • Solubility vs. Potency : Fluorophenyl groups improve lipophilicity but may reduce aqueous solubility. Furan-3-yl ethyl could mitigate this via polar interactions .
  • Metabolic Stability : Fluorine substitution generally slows metabolism, but nitro groups () or sulfonylpiperidinyl moieties () may introduce vulnerabilities.

Biological Activity

1-(4-Fluorophenyl)-3-(2-(furan-3-yl)ethyl)urea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antiviral, and anti-inflammatory effects, supported by relevant research findings and data tables.

Antibacterial Activity

Recent studies have highlighted the antibacterial potency of derivatives similar to 1-(4-Fluorophenyl)-3-(2-(furan-3-yl)ethyl)urea. For instance, compounds with similar structural motifs have demonstrated significant activity against various Gram-positive and Gram-negative bacteria.

Compound MIC (μg/mL) Target Bacteria
1-(4-Fluorophenyl)-3-(2-(furan-3-yl)ethyl)ureaTBDTBD
3a0.008Streptococcus pneumoniae ATCC 49619
3b0.03Staphylococcus epidermidis ATCC 1228
3c0.06Streptococcus pyogenes ATCC 51339

These compounds exhibited MIC values significantly lower than traditional antibiotics such as ampicillin and streptomycin, indicating their potential as effective antibacterial agents .

Antiviral Activity

The antiviral potential of related compounds has also been investigated. For example, certain derivatives have shown promising results in inhibiting viral replication in cellular models.

Compound EC50 (μM) Viral Target
1-(4-Fluorophenyl)-3-(2-(furan-3-yl)ethyl)ureaTBDTBD
Compound X30.57 ± 3.11HIV reverse transcriptase

The activity of these compounds is often dependent on specific substitutions on the phenyl or furan rings, which can enhance their efficacy against viral targets .

Anti-inflammatory Activity

In addition to antimicrobial and antiviral properties, compounds similar to 1-(4-Fluorophenyl)-3-(2-(furan-3-yl)ethyl)urea have been evaluated for anti-inflammatory effects. These studies often measure the inhibition of inflammatory mediators or cytokines.

Compound Inhibition (%) Standard Drug
1-(4-Fluorophenyl)-3-(2-(furan-3-yl)ethyl)ureaTBDDiclofenac Sodium
Compound Y93.80Diclofenac Sodium (90.21%)

The aforementioned compound showed a high percentage of inhibition in inflammatory models, suggesting its potential as an anti-inflammatory agent .

Case Studies

Several case studies have focused on the synthesis and biological evaluation of urea derivatives similar to the target compound. One notable study synthesized a series of urea derivatives and evaluated their biological activities against various pathogens, demonstrating that modifications in the urea structure can lead to enhanced biological effectiveness .

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